![molecular formula C11H10ClNOS2 B2679354 2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole CAS No. 692287-97-1](/img/structure/B2679354.png)

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

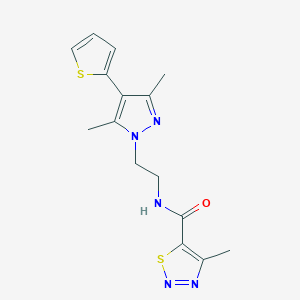

2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole is a compound of interest in synthetic chemistry and biological studies due to its structural uniqueness and potential activity. Research has explored its synthesis pathways, derivatives, and applications, particularly focusing on its potential as a building block in pharmaceuticals and materials science.

One area of investigation involves the synthesis of related thiazole derivatives and their applications as antimicrobial agents. For instance, studies on compounds structurally related to this compound have shown moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of thiazole derivatives in developing new antimicrobials (Sah et al., 2014).

Photophysical Properties and Applications

Another research focus is on the photophysical properties of thiazole derivatives. Studies on 5-amino-2-(4-methylsulfanylphenyl)thiazoles, which share a structural motif with this compound, have elucidated the effects of sulfur-containing functional groups on the electronic structures of thiazoles. These insights are valuable for the development of fluorescent molecules and materials science applications, where such compounds could be utilized for sensing hazardous compounds and metals, as well as in biomolecular sciences (Murai et al., 2018).

Antiprotozoal and Anticonvulsant Activities

Derivatives of this compound have also been studied for their antiprotozoal activity. New compounds synthesized from related structures have demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting the potential of thiazole derivatives in treating parasitic infections (Pérez‐Villanueva et al., 2013).

Furthermore, some azoles incorporating a sulfonamide moiety, which are chemically related to this compound, have been synthesized and evaluated for their anticonvulsant activity. This research signifies the compound's potential contribution to developing new anticonvulsant drugs, with some derivatives showing promising results in preclinical models (Farag et al., 2012).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely, affecting their bioavailability .

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Environmental factors can significantly influence the action of thiazole derivatives .

properties

IUPAC Name |

2-chloro-5-[(4-methoxyphenyl)sulfanylmethyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS2/c1-14-8-2-4-9(5-3-8)15-7-10-6-13-11(12)16-10/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUBOYRFXMFXOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2679271.png)

![4-((4-chlorophenyl)thio)-N-(thieno[2,3-d]pyrimidin-4-yl)butanamide](/img/structure/B2679277.png)

![5-Chloro-6-[cyano(1,3-dihydrobenzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2679279.png)

![N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2679293.png)